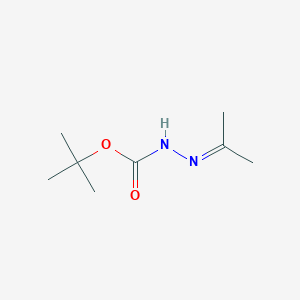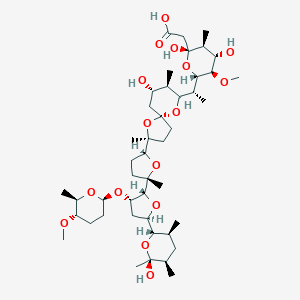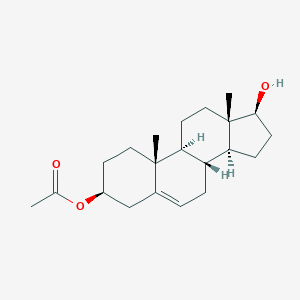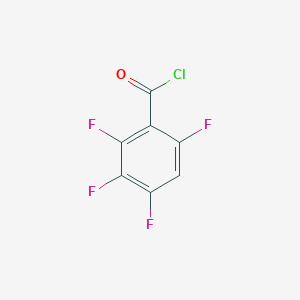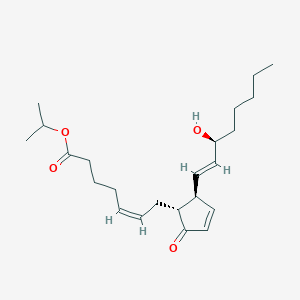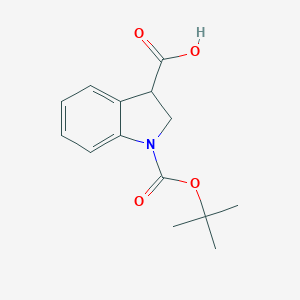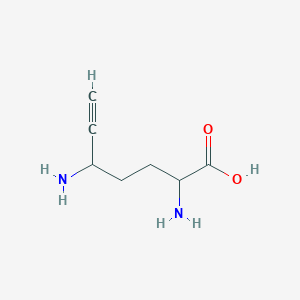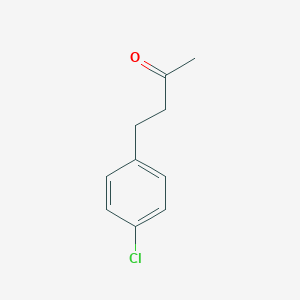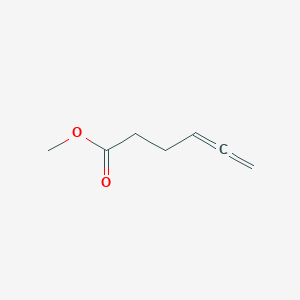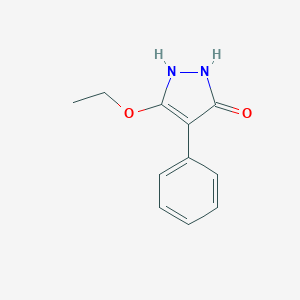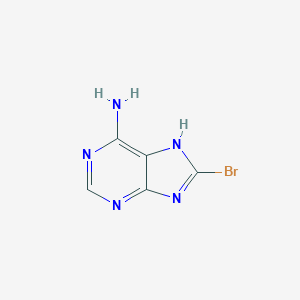
8-溴腺嘌呤
概述
描述
8-Bromoadenine is a brominated derivative of adenine, where the hydrogen atom at the 8th position of the adenine molecule is replaced by a bromine atom. This compound is a purine base and is often used in biochemical and physiological research due to its unique properties and reactivity.
科学研究应用
8-Bromoadenine is widely used in scientific research due to its ability to act as a nucleotide analogue and its reactivity. Some key applications include:
Chemistry: Used as a precursor for synthesizing other modified nucleotides and purine derivatives.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
生化分析
Biochemical Properties
8-Bromoadenine plays a pivotal role as a fundamental constituent for an array of biochemical and physiological investigations . It can be used as a reactive precursor for the synthesis of 8-modified adenine analogues
Cellular Effects
Its derivative, 8-Bromoadenosine 3’,5’-cyclic monophosphate (8-Br-cAMP), is known to have significant cellular effects . 8-Br-cAMP is a cell-permeable cAMP analog that activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .
Molecular Mechanism
It is known that 8-Bromoadenine can be used as a reactive precursor for the synthesis of 8-modified adenine analogues
Temporal Effects in Laboratory Settings
A study has shown that the transformation of 8-Bromoadenine into adenine on the surface of Au and Ag nanoparticles upon irradiation with a low-power continuous wave laser at 532, 633, and 785 nm, respectively, proceeds within seconds or even milliseconds .
Metabolic Pathways
Its derivative, 8-Br-cAMP, is a brominated derivative of cyclic adenosine monophosphate (cAMP), suggesting that it may be involved in cAMP-related metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: 8-Bromoadenine can be synthesized through the bromination of adenine. The typical method involves the reaction of adenine with bromine in an aqueous solution, often in the presence of a catalyst or under specific pH conditions to facilitate the substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 8-Bromoadenine may involve more sophisticated techniques to ensure high purity and yield. This could include the use of continuous flow reactors, advanced purification methods such as recrystallization, and stringent quality control measures to meet the required specifications for research and pharmaceutical applications.
化学反应分析
Types of Reactions: 8-Bromoadenine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: While less common, 8-Bromoadenine can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Dissociative Electron Transfer Reactions: This involves the transformation of 8-Bromoadenine into adenine through the transfer of electrons, often facilitated by plasmon-induced hot electrons on metal nanoparticle surfaces.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like ammonia or thiols, often in an aqueous or organic solvent.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Could involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield various substituted adenine derivatives depending on the nucleophile used.
Dissociative Electron Transfer Reactions: Primarily yield adenine as the major product.
作用机制
The mechanism by which 8-Bromoadenine exerts its effects involves its incorporation into DNA, where it can disrupt normal base pairing and lead to mutations or strand breaks. This is particularly useful in cancer therapy, where the compound can enhance the effectiveness of radiation by increasing the susceptibility of cancer cells to DNA damage . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
相似化合物的比较
8-Bromoadenine is unique due to its specific substitution at the 8th position with a bromine atom, which imparts distinct chemical and biological properties. Similar compounds include:
8-Bromoguanine: Another brominated purine base with similar reactivity but different biological effects.
8-Bromoadenosine: A brominated derivative of adenosine, used in studies of cyclic AMP pathways.
6-Bromopurine: A brominated purine with different substitution patterns and reactivity.
In comparison, 8-Bromoadenine is particularly noted for its use in DNA-related studies and its potential as a radiosensitizer, setting it apart from other brominated purines.
属性
IUPAC Name |
8-bromo-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXHPCVBOXMRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220036 | |
| Record name | 8-Bromoadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-78-3 | |
| Record name | 8-Bromo-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Bromoadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-bromoadenine interact with DNA and what are the consequences of this interaction?
A1: 8-Bromoadenine (8BrA) can be incorporated into DNA during replication, replacing adenine. Due to its high electron affinity, 8BrA acts as a radiosensitizer, meaning it increases the sensitivity of DNA to ionizing radiation. [, ] Upon interaction with low-energy electrons (LEEs) generated by radiation, 8BrA undergoes dissociative electron attachment (DEA), leading to the cleavage of the C-Br bond and the formation of a reactive adenine radical. [, , , , ] This radical can further react, ultimately causing DNA strand breaks, a severe form of DNA damage that can lead to cell death. [, , , , , ]
Q2: Does the presence of 8-bromoadenine in DNA affect its interaction with proteins?
A2: Research suggests that 8BrA in DNA can form halogen bonds with protein residues. [] These noncovalent interactions, although weaker than typical hydrogen bonds, can contribute to the overall binding affinity and specificity of proteins recognizing specific DNA sequences. This characteristic could potentially be exploited in designing novel DNA-binding ligands or for studying protein-DNA interactions.
Q3: What is the molecular formula, weight, and spectroscopic data for 8-bromoadenine?
A3: 8-Bromoadenine has the molecular formula C5H4BrN5 and a molecular weight of 214.04 g/mol. [] While the provided research does not explicitly state spectroscopic data for 8BrA, studies mention techniques like NMR and X-ray crystallography to determine the structure of 8BrA and its derivatives. [, , , , ] For specific spectroscopic data, refer to individual publications focused on structural analysis.
Q4: Does 8-bromoadenine exhibit any catalytic properties?
A5: The provided research does not indicate any intrinsic catalytic properties of 8BrA. The focus lies primarily on its behavior as a substrate in reactions and its role as a radiosensitizer due to its electron affinity. [, , , , , , , ]
Q5: How has computational chemistry been used to study 8-bromoadenine?
A6: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in understanding the electron attachment properties of 8BrA. [, ] These calculations reveal the formation of a stable parent anion at low electron energies (<3 eV) and provide insights into the electronic structure and bond characteristics of the 8BrA anion. [, ] This information is valuable for rationalizing the radiosensitizing properties of 8BrA and designing more efficient DNA radiosensitizers.
Q6: How do structural modifications of 8-bromoadenine affect its radiosensitizing properties?
A7: While the provided research focuses primarily on 8BrA, studies comparing it with other halogenated nucleobases like 5-bromouracil (5BrU) provide insights into SAR. [, , ] The position and type of halogen substitution significantly influence the DEA process and, consequently, the radiosensitizing efficiency. [] For instance, 5BrU exhibits a stronger radiosensitizing effect compared to 8BrA under vacuum UV irradiation, highlighting the importance of the halogen's position on the nucleobase. [] Further research exploring modifications to the adenine ring system and different halogen substitutions is necessary to establish a comprehensive SAR for 8BrA and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
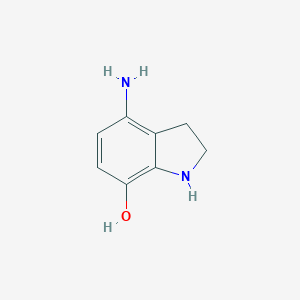
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
